Amflutizole

Description

Structure

3D Structure

Properties

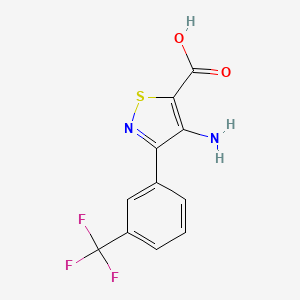

IUPAC Name |

4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-3-1-2-5(4-6)8-7(15)9(10(17)18)19-16-8/h1-4H,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMCEGAWQYTFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868642 | |

| Record name | Amflutizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82114-19-0 | |

| Record name | Amflutizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82114-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amflutizole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082114190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amflutizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMFLUTIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83N680M457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amflutizole and Xanthine Oxidase: An In-Depth Mechanistic Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amflutizole is recognized as an inhibitor of xanthine oxidase, a key enzyme in purine metabolism and a significant source of oxidative stress. This technical guide provides a comprehensive overview of the mechanism of action of this compound on xanthine oxidase, targeting researchers, scientists, and professionals in drug development. While this compound's role as a xanthine oxidase inhibitor is established, this guide also highlights the current limitations in publicly available data regarding its specific inhibitory kinetics and binding mechanisms. We present the available qualitative data, a generalized experimental protocol for assessing xanthine oxidase inhibition, and visual representations of the relevant biochemical pathways to facilitate a deeper understanding of this compound's function.

Introduction to Xanthine Oxidase

Xanthine oxidase is a complex molybdoflavoenzyme that plays a crucial role in the catabolism of purines. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. This process is a significant source of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide, which can contribute to oxidative stress and cellular damage. Elevated levels of uric acid can lead to hyperuricemia, a condition associated with gout.

The enzymatic action of xanthine oxidase can be summarized as follows:

-

Hypoxanthine + O₂ + H₂O → Xanthine + H₂O₂

-

Xanthine + O₂ + H₂O → Uric Acid + H₂O₂

Due to its role in both uric acid production and oxidative stress, xanthine oxidase is a prominent target for therapeutic intervention in conditions such as gout and ischemia-reperfusion injury.

This compound: A Xanthine Oxidase Inhibitor

This compound is a thiazole derivative that has been identified as an inhibitor of xanthine oxidase. Its primary mechanism of action involves the blockade of this enzyme, thereby reducing the production of uric acid and reactive oxygen species.

Effects on Purine Metabolism and Free Radical Formation

Studies have demonstrated that this compound effectively modulates purine metabolism by inhibiting xanthine oxidase. In experimental models of cerebral ischemia, topical administration of this compound led to an enhanced release of hypoxanthine while concurrently suppressing the formation of xanthine.[1] This observation is consistent with a blockage at the level of xanthine oxidase.

Furthermore, this compound has been shown to abolish the generation of free radicals associated with ischemia and reperfusion.[2] Pretreatment with this compound virtually eliminated the formation and release of free radicals in the ischemic/reperfused rat cerebral cortex, highlighting its potential as a protective agent against oxidative damage in such conditions.[2]

Quantitative Inhibition Data and Mechanism of Action

Despite the clear qualitative evidence of xanthine oxidase inhibition by this compound, a thorough review of the available scientific literature, including patents and specialized databases, reveals a significant gap in specific quantitative data. Key metrics such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound's action on xanthine oxidase are not publicly documented.

Consequently, the precise mode of inhibition—whether it is competitive, non-competitive, uncompetitive, or a mixed-type—remains to be elucidated. Without this critical data, a detailed comparative analysis with other known xanthine oxidase inhibitors is not feasible.

Experimental Protocols for Xanthine Oxidase Inhibition Assays

To facilitate further research into the inhibitory properties of compounds like this compound, we provide a generalized, detailed methodology for a common in vitro xanthine oxidase inhibition assay. This protocol can be adapted to determine the IC50 and kinetic parameters of a test inhibitor.

Spectrophotometric Assay for Xanthine Oxidase Activity

Principle:

The activity of xanthine oxidase is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. The inhibitory effect of a compound is assessed by measuring the reduction in uric acid formation in its presence.

Materials and Reagents:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Allopurinol (positive control)

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in a basic solution (e.g., 1 M NaOH) and then dilute to the desired concentrations in the phosphate buffer.

-

Prepare a stock solution of the test inhibitor and allopurinol in a suitable solvent.

-

Prepare the xanthine oxidase solution in phosphate buffer to a final concentration that yields a linear rate of uric acid formation for at least 5 minutes.

-

-

Assay Protocol:

-

Set up a reaction mixture in a cuvette containing phosphate buffer and the desired concentration of xanthine.

-

Add a specific volume of the test inhibitor solution (or solvent for the control).

-

Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5 minutes).

-

Initiate the reaction by adding the xanthine oxidase solution to the cuvette and mix thoroughly.

-

Immediately start monitoring the change in absorbance at 295 nm over time (e.g., every 30 seconds for 5 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (velocity) from the initial linear portion of the absorbance versus time plot.

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate in the presence of the inhibitor.

-

To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

For kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive), the assay should be performed with varying concentrations of both the substrate (xanthine) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or other kinetic plots.

-

Visualizing the Biochemical Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the purine catabolism pathway and a conceptual workflow for evaluating a xanthine oxidase inhibitor.

Caption: Purine catabolism pathway and the inhibitory action of this compound.

Caption: General workflow for in vitro evaluation of a xanthine oxidase inhibitor.

Conclusion and Future Directions

This compound is a recognized inhibitor of xanthine oxidase with demonstrated efficacy in reducing the production of downstream metabolites and associated free radicals. However, the lack of publicly available quantitative data on its inhibitory potency and mechanism presents a significant knowledge gap. For drug development professionals and researchers, this highlights an opportunity for further investigation. Future studies should focus on determining the Ki and IC50 values of this compound and elucidating its precise binding mode with xanthine oxidase. Such data would be invaluable for structure-activity relationship studies and the rational design of novel, more potent xanthine oxidase inhibitors.

References

- 1. The effect of this compound, a xanthine oxidase inhibitor, on ischemia-evoked purine release and free radical formation in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a xanthine oxidase inhibitor, inhibits free radical generation in the ischemic/reperfused rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amflutizole: Synthesis Pathway and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amflutizole, with the IUPAC name 4-Amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid, is a potent xanthine oxidase inhibitor investigated for its therapeutic potential in conditions associated with hyperuricemia, such as gout. This technical guide provides a detailed overview of a proposed synthesis pathway for this compound, based on established organosulfur chemistry, and a summary of its known and estimated chemical properties. The document includes detailed hypothetical experimental protocols and visualizations to aid researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound featuring an isothiazole core substituted with a trifluoromethylphenyl group.[1] Its primary pharmacological action is the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, this compound effectively reduces the production of uric acid, making it a subject of interest for the management of gout and other hyperuricemic conditions. This guide will first delineate a plausible synthetic route to this compound, followed by a compilation of its chemical and physical characteristics.

Proposed Synthesis Pathway

The logical workflow for the proposed synthesis of this compound is as follows:

Caption: Proposed workflow for the synthesis of this compound.

The proposed multi-step synthesis is detailed below:

Step 1: Formation of the Dithioacid Salt

The synthesis begins with the reaction of 3-(Trifluoromethyl)phenylacetonitrile with carbon disulfide in the presence of a strong base, such as sodium hydride, to form the corresponding dithioacid salt. This reaction is a known method for the preparation of dithioacid salts from active methylene compounds.[2]

Step 2: S-Alkylation with an α-Halo Ester

The generated dithioacid salt is then subjected to S-alkylation using an α-halo ester, such as ethyl chloroacetate. This step introduces the carboxyester functionality required for the final carboxylic acid group.

Step 3: Intramolecular Cyclization (Thorpe-Ziegler Reaction)

The resulting intermediate undergoes an intramolecular Thorpe-Ziegler cyclization reaction. This base-catalyzed reaction leads to the formation of the 4-amino-isothiazole ring system.

Step 4: Hydrolysis of the Ester

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding this compound. This can be achieved under either acidic or basic conditions.

A diagram of the proposed synthesis pathway is provided below:

Caption: Proposed multi-step synthesis pathway for this compound.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for the proposed synthesis of this compound. These are based on standard procedures for similar chemical transformations and should be adapted and optimized by qualified researchers.

Synthesis of Ethyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate

-

Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of 3-(trifluoromethyl)phenylacetonitrile (1.0 eq.) in anhydrous THF is added dropwise.

-

Formation of Dithioacid Salt: After the addition is complete, the mixture is stirred at room temperature for 1 hour. Carbon disulfide (1.5 eq.) is then added dropwise at 0 °C, and the reaction mixture is stirred at room temperature for an additional 2 hours.

-

S-Alkylation: The reaction mixture is cooled again to 0 °C, and ethyl chloroacetate (1.1 eq.) is added dropwise. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Cyclization: A solution of sodium ethoxide (2.0 eq.) in ethanol is added to the reaction mixture, and the mixture is heated to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the organic solvent is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the title compound.

Synthesis of this compound (Hydrolysis)

-

Reaction Setup: The purified ethyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate from the previous step is dissolved in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.

-

Hydrolysis: The reaction mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Chemical Properties of this compound

A summary of the known and estimated chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 4-Amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid | [1] |

| Molecular Formula | C₁₁H₇F₃N₂O₂S | [1][3] |

| Molar Mass | 288.24 g/mol | [1][3] |

| Appearance | White to off-white solid (estimated) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF (estimated) | - |

| pKa | Not available | - |

| Stability | Stable under normal shipping and storage conditions (dry, dark).[4] | [4] |

Mechanism of Action: Xanthine Oxidase Inhibition

This compound functions as a xanthine oxidase inhibitor. This enzyme catalyzes the final two steps of purine degradation, leading to the formation of uric acid. By inhibiting this enzyme, this compound reduces the systemic levels of uric acid.

The signaling pathway for purine degradation and the point of inhibition by this compound is illustrated below:

Caption: Inhibition of Xanthine Oxidase by this compound in the purine degradation pathway.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis and chemical properties of this compound. The outlined synthetic pathway, while hypothetical, is based on established chemical principles and offers a viable route for its laboratory-scale preparation. The compiled chemical properties provide a useful reference for researchers. The provided diagrams for the synthesis workflow and mechanism of action serve to visually clarify these complex processes. Further experimental validation is required to confirm the proposed synthesis and fully characterize the physicochemical properties of this compound.

References

Amflutizole: An Obscure Xanthine Oxidase Inhibitor with a Limited Public Record

Efforts to compile a comprehensive technical guide on the discovery and development of Amflutizole, a xanthine oxidase inhibitor, have been significantly hindered by a notable scarcity of publicly available scientific literature and clinical data. Despite extensive searches, the developmental history, detailed mechanism of action, and clinical evaluation of this compound remain largely undocumented in accessible records.

This compound is identified as a xanthine oxidase inhibitor intended for the treatment of gout.[1] However, beyond this basic classification, its journey from discovery to any potential clinical application is poorly defined in the public domain. The compound, with the IUPAC name 4-Amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid, has a recorded CAS Number of 82114-19-0.[1]

A singular research article published in 1994 provides the most significant insight into its preclinical investigation. The study, conducted by O'Regan et al., explored the effect of this compound on ischemia-evoked purine release and free radical formation in the rat cerebral cortex. This suggests a potential therapeutic interest beyond gout, possibly in conditions related to ischemic injury.

The lack of further publications, clinical trial registrations, or mentions in drug development pipelines over the subsequent decades suggests that the development of this compound may have been discontinued. The reasons for this are not publicly documented.

Mechanism of Action: A Presumed Pathway

As a xanthine oxidase inhibitor, this compound's mechanism of action is presumed to follow the established pathway of this drug class. This involves the inhibition of the xanthine oxidase enzyme, which is crucial in the metabolic pathway that converts purines into uric acid. By blocking this enzyme, this compound would reduce the production of uric acid, thereby alleviating the symptoms of gout.

Below is a conceptual signaling pathway illustrating the presumed mechanism of action for a generic xanthine oxidase inhibitor like this compound.

Caption: Presumed inhibitory action of this compound on Xanthine Oxidase.

The Information Void: A Challenge for Researchers

The case of this compound highlights a significant challenge in drug development research: the potential for compounds to enter preclinical development and subsequently disappear from the public record. This lack of accessible data, whether due to commercial confidentiality, unpublished negative results, or discontinuation for strategic reasons, creates a fragmented understanding of the pharmaceutical research landscape.

For researchers, scientists, and drug development professionals, the story of this compound serves as a reminder of the vast body of research that may not be publicly disseminated. Without access to the data generated during its development, the scientific community is unable to learn from the research, build upon its findings, or understand the potential reasons for its apparent cessation.

References

Introduction to Amflutizole and Xanthine Oxidase Inhibition

An In-depth Technical Guide on the Structure-Activity Relationship of Amflutizole and Other Xanthine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure-activity relationships (SAR) of this compound, a notable xanthine oxidase inhibitor, and places it within the broader context of other key classes of molecules targeting this enzyme for the treatment of gout and hyperuricemia. While specific, publicly available SAR data for this compound analogs is limited, this document leverages available information on its mechanism and compares it with the well-documented SAR of other potent xanthine oxidase inhibitors to provide a comprehensive resource for researchers in the field.

This compound is a xanthine oxidase inhibitor that has been studied for its potential in treating gout.[1][2] Gout is a form of inflammatory arthritis characterized by elevated levels of uric acid in the blood (hyperuricemia), leading to the deposition of monosodium urate crystals in and around the joints. Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, the production of uric acid is reduced, thereby providing a therapeutic strategy for managing gout and hyperuricemia.

The chemical structure of this compound is 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid.[1] Its mechanism of action involves the inhibition of xanthine oxidase, which in turn reduces the formation of uric acid and reactive oxygen species.[3][4]

Core Structure of this compound

The foundational structure of this compound consists of a 4-amino-1,2-thiazole-5-carboxylic acid core with a 3-(trifluoromethyl)phenyl substituent. Understanding the contribution of each part of this molecule is key to hypothesizing its structure-activity relationships.

Structure-Activity Relationship (SAR) Studies of Xanthine Oxidase Inhibitors

Insights from Other Thiazole-Based Xanthine Oxidase Inhibitors

Research on other thiazole-containing compounds has provided valuable insights into the structural features that govern their inhibitory potency against xanthine oxidase. For instance, studies on 2-(indol-5-yl)thiazole derivatives have highlighted the importance of specific substitutions on both the indole and thiazole rings.[1]

Table 1: SAR of 2-(Indol-5-yl)thiazole Derivatives as Xanthine Oxidase Inhibitors [1]

| Compound ID | R1 (Indole-1-position) | R2 (Indole-3-position) | R3 (Thiazole-4-position) | IC50 (nM) |

| 1a | H | H | CH3 | >1000 |

| 1b | Isopropyl | H | CH3 | 150 |

| 1c | H | CN | CH3 | 80 |

| 1d | Isopropyl | CN | CH3 | 3.5 |

Data extracted from a study on novel 2-(indol-5-yl)thiazole derivatives.[1]

The data in Table 1 suggests that:

-

A hydrophobic substituent at the 1-position of the indole ring, such as an isopropyl group, enhances activity.

-

An electron-withdrawing group at the 3-position of the indole ring, like a cyano group, significantly increases inhibitory potency.

-

A small hydrophobic group at the 4-position of the thiazole ring is favorable for activity.

SAR of Benzofuran-Based Xanthine Oxidase Inhibitors

Another class of potent xanthine oxidase inhibitors is based on the 2-arylbenzo[b]furan scaffold. SAR studies on these compounds have revealed the impact of substituents on the benzofuran ring system.[3]

Table 2: SAR of 2-Arylbenzo[b]furan Derivatives as Xanthine Oxidase Inhibitors [3]

| Compound ID | R1 | R2 | IC50 (µM) |

| 4a | 4-OH | H | 4.45 |

| 4b | 3-OH | H | 15.21 |

| 4c | 2-OH | H | >50 |

| 4d | 4-OCH3 | H | 12.34 |

| 4e | H | 4-OH | 8.76 |

Data extracted from a study on novel 2-arylbenzo[b]furan derivatives.[3]

From this series, it can be concluded that:

-

The position of the hydroxyl group on the phenyl ring significantly influences activity, with the 4-position being optimal.

-

Methoxy substitution is less effective than a hydroxyl group at the same position.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of SAR studies. Below are generalized protocols for key experiments in the evaluation of xanthine oxidase inhibitors.

In Vitro Xanthine Oxidase Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the xanthine oxidase activity (IC50).

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

Test compounds

-

Allopurinol (positive control)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add phosphate buffer, xanthine solution, and various concentrations of the test compound.

-

Initiate the reaction by adding xanthine oxidase solution to each well.

-

Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Hypouricemic Activity Assay in a Hyperuricemic Mouse Model

This assay evaluates the ability of a compound to lower uric acid levels in the blood of animal models.

Materials:

-

Potassium oxonate (to induce hyperuricemia)

-

Test compounds

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Mice

-

Uric acid assay kit

Procedure:

-

Administer potassium oxonate to the mice to induce hyperuricemia.

-

Administer the test compound or vehicle to different groups of mice.

-

After a specific time, collect blood samples from the mice.

-

Measure the serum uric acid levels using a uric acid assay kit.

-

Compare the uric acid levels in the treated groups to the vehicle control group to determine the hypouricemic effect.

Visualizing Key Processes

Diagrams are provided to illustrate the signaling pathway, a hypothetical experimental workflow for this compound SAR, and the logical relationships derived from SAR studies.

Caption: Xanthine oxidase pathway and the inhibitory action of this compound.

Caption: Hypothetical workflow for this compound SAR studies.

Caption: Key structural features of thiazole-based XO inhibitors influencing activity.

Conclusion

While detailed structure-activity relationship studies specifically for this compound analogs are not extensively documented in publicly accessible literature, the analysis of its core structure and comparison with other well-characterized classes of xanthine oxidase inhibitors provide a strong foundation for rational drug design. The thiazole core, the nature and substitution pattern of the aryl group, and the presence of key functional groups like the amino and carboxylic acid moieties are all critical determinants of inhibitory activity. Future research focused on the systematic modification of the this compound scaffold, guided by the principles outlined in this guide, holds the potential to yield novel and more potent xanthine oxidase inhibitors for the management of hyperuricemia and gout.

References

- 1. Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel xanthine oxidase inhibitors bearing a 2-arylbenzo[b]furan scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a xanthine oxidase inhibitor, inhibits free radical generation in the ischemic/reperfused rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Amflutizole: A Technical Overview of Preclinical Pharmacokinetics and Pharmacodynamics

Disclaimer: This document summarizes the currently available preclinical data on the pharmacokinetics and pharmacodynamics of Amflutizole. It is intended for researchers, scientists, and drug development professionals. A comprehensive search of publicly available scientific literature has revealed a significant lack of human pharmacokinetic and pharmacodynamic data for this compound. The information presented herein is based on a limited number of preclinical studies.

Introduction

This compound is a xanthine oxidase inhibitor that has been investigated for its therapeutic potential in conditions associated with hyperuricemia, such as gout, and in ischemia-reperfusion injury. Its mechanism of action involves the inhibition of the enzyme responsible for the final two steps of purine metabolism, leading to a reduction in uric acid and reactive oxygen species production. This guide provides a detailed summary of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound.

Pharmacokinetics

A thorough review of the scientific literature did not yield any publicly available quantitative pharmacokinetic data for this compound in either human or preclinical animal models. Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), including half-life, volume of distribution, clearance, and bioavailability, have not been reported in the accessible literature. This significant data gap limits the ability to construct a comprehensive pharmacokinetic profile for this compound.

Pharmacodynamics

Preclinical studies in rat models of cerebral ischemia-reperfusion injury have provided insights into the pharmacodynamic effects of this compound. These studies demonstrate its ability to modulate purine metabolism and reduce oxidative stress.

Quantitative Pharmacodynamic Data

The following table summarizes the key preclinical pharmacodynamic findings for this compound.

| Parameter | Species | Model | Administration | Dose/Concentration | Observed Effect | Reference |

| Purine Metabolites | Rat | Cerebral Ischemia-Reperfusion | Topical (cortical cup) | 10 µM | Enhanced ischemia-evoked release of hypoxanthine; Suppressed xanthine formation. | [1] |

| Free Radical Formation | Rat | Cerebral Ischemia-Reperfusion | Topical (cortical cup) | 10 µM | Eliminated ischemia/reperfusion-evoked generation of free radical adducts. | [1] |

| Free Radical Formation | Rat | Cerebral Ischemia-Reperfusion | Intraperitoneal | 30 mg/kg | Virtually abolished free radical formation and release. | [2] |

Mechanism of Action

This compound exerts its pharmacodynamic effects by inhibiting the enzyme xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By blocking this enzyme, this compound reduces the production of uric acid and the generation of superoxide radicals, which are byproducts of the enzymatic reaction.

Mechanism of this compound action in the purine degradation pathway.

Experimental Protocols

The available literature provides a high-level overview of the experimental methodologies used to assess the pharmacodynamics of this compound in preclinical models.

Rat Model of Cerebral Ischemia-Reperfusion

-

Model: Four-vessel occlusion model in Sprague-Dawley rats was utilized to induce cerebral ischemia.[1][2]

-

Drug Administration:

-

Sample Collection and Analysis:

-

Purine Metabolites: The efflux of hypoxanthine and xanthine from the cerebral cortex was monitored using the cortical cup technique, with subsequent analysis of the superfusates.[1]

-

Free Radical Detection: Electron spin resonance (ESR) spectroscopy was used to detect free radical adducts in the cortical superfusates, employing a spin-trapping agent.[1][2]

-

Generalized workflow for preclinical evaluation of a xanthine oxidase inhibitor.

Conclusion

The available data on this compound is limited to preclinical pharmacodynamic studies in a rat model of cerebral ischemia-reperfusion. These studies indicate that this compound is an effective inhibitor of xanthine oxidase, leading to a reduction in free radical formation and modulation of purine metabolite levels. However, the complete absence of publicly available pharmacokinetic data in any species, including humans, represents a critical gap in the overall understanding of this compound's properties. Further research is required to establish the pharmacokinetic profile of this compound and to translate the promising preclinical pharmacodynamic findings into a potential clinical application.

References

- 1. The effect of this compound, a xanthine oxidase inhibitor, on ischemia-evoked purine release and free radical formation in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a xanthine oxidase inhibitor, inhibits free radical generation in the ischemic/reperfused rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Amflutizole: A Dual-Action Modulator of Purine Metabolism and Uric Acid Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Amflutizole is a pharmacological agent that has demonstrated a significant impact on purine metabolism and uric acid concentrations. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its dual action as a modest inhibitor of xanthine oxidase and a potent enhancer of renal uric acid clearance. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways and experimental workflows to support further research and development in this area. While this compound has shown efficacy in reducing serum urate levels, it is noteworthy that its primary mechanism of action in humans is attributed to its uricosuric effect rather than profound xanthine oxidase inhibition.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key risk factor for the development of gout, a painful inflammatory arthritis. Uric acid is the final breakdown product of purine metabolism in humans. The management of hyperuricemia and gout primarily involves strategies to either decrease uric acid production or increase its excretion. This compound has been investigated as a potential therapeutic agent in this context, exhibiting a unique dual mechanism of action that distinguishes it from other urate-lowering therapies. This guide will delve into the specific effects of this compound on the purine metabolic pathway and its influence on renal handling of uric acid.

Mechanism of Action

This compound's primary effect on purine metabolism and uric acid levels is twofold:

-

Inhibition of Xanthine Oxidase: this compound acts as an inhibitor of xanthine oxidase, the pivotal enzyme in the terminal steps of purine degradation that converts hypoxanthine to xanthine and then to uric acid. However, clinical studies have indicated that this inhibitory effect is modest in humans.

-

Enhancement of Renal Uric Acid Clearance: The predominant mechanism by which this compound lowers serum urate concentrations is by increasing the renal excretion of uric acid. This uricosuric effect suggests an interaction with the renal transporters responsible for uric acid reabsorption in the proximal tubules.

Signaling Pathways and Metabolic Relationships

The following diagrams illustrate the key pathways and conceptual frameworks related to this compound's mechanism of action.

Caption: this compound's dual mechanism of action on purine metabolism.

Quantitative Data

Clinical Trial Data in Gout Patients

A key study investigated the antihyperuricemic properties of this compound in individuals with gout and hyperuricemia.[1] The study was a randomized, double-blind, multiple-dose, crossover trial involving 29 patients.[1]

| Parameter | Baseline (Mean ± SD) | Post-treatment (500 mg dosage) (Mean ± SD) | p-value |

| Serum Urate Concentration | 9.6 ± 1.5 mg/dl | 7.2 ± 1.3 mg/dl | < 0.01 |

Table 1: Effect of this compound on Serum Urate Concentrations in Gout Patients.[1]

Detailed studies in 5 of these patients revealed that the majority of the antihyperuricemic effect was due to an enhanced renal clearance of uric acid, with only modest evidence of xanthine oxidase inhibition.[1]

Preclinical In Vivo Data in a Rat Model of Ischemia-Reperfusion

A study utilizing a rat model of cerebral ischemia-reperfusion provided insights into this compound's effect on purine metabolite levels.

| Purine Metabolite | Effect of this compound (10 µM) |

| Hypoxanthine | Enhanced ischemia-evoked release |

| Xanthine | Suppressed formation |

| Uric Acid | Levels not affected |

Table 2: Effect of this compound on Ischemia-Evoked Purine Metabolite Efflux in Rat Cerebral Cortex.[2]

Experimental Protocols

Detailed experimental protocols from the primary research articles on this compound are not fully available in the public domain. However, based on the published abstracts, the following outlines the methodologies employed in the key studies.

Clinical Trial in Gout Patients

-

Study Design: A randomized, double-blind, multiple-dose, crossover study.[1]

-

Participants: 29 patients with gout and hyperuricemia.[1]

-

Intervention: Administration of this compound at varying dosages, including a 500 mg dose.[1]

-

Primary Endpoint: Measurement of serum urate concentrations.[1]

-

Mechanistic Evaluation: In a subset of 5 patients, detailed studies were conducted to assess the mechanism of action, including evaluation of renal clearance of uric acid and xanthine oxidase inhibition.[1]

Caption: Clinical trial workflow for this compound in gout.

Preclinical Study in a Rat Model of Ischemia-Reperfusion

-

Animal Model: Rats subjected to four-vessel occlusion to induce cerebral ischemia, followed by reperfusion.[2]

-

Experimental Technique: The cortical cup technique was used to study the efflux of purine metabolites from the cerebral cortex.[2]

-

Intervention: this compound (10 µM) was administered topically into the cortical cups.[2]

-

Measurements: The concentrations of hypoxanthine, xanthine, and uric acid in the cortical superfusates were measured.[2]

-

Free Radical Detection: Electron spin resonance (ESR) was used to detect free radical adducts.[2][3] Pretreatment with this compound (30 mg/kg) was shown to virtually abolish free radical formation and release.[3]

Caption: Preclinical study workflow for this compound.

Conclusion

This compound presents an interesting case in the study of urate-lowering agents due to its dual mechanism of action. While it is classified as a xanthine oxidase inhibitor, its clinical efficacy in reducing serum uric acid in humans appears to be predominantly driven by its uricosuric effect of enhancing renal clearance. The modest nature of its xanthine oxidase inhibition in clinical settings is a key finding. The preclinical data further support its role as a xanthine oxidase inhibitor with neuroprotective potential in ischemic conditions by reducing free radical formation.

For researchers and drug development professionals, the dual-action profile of this compound highlights the potential for developing novel therapies that target both uric acid production and excretion pathways. Further research to elucidate the specific renal transporters affected by this compound and to obtain precise quantitative data on its xanthine oxidase inhibitory kinetics would be highly valuable for the future development of more effective treatments for hyperuricemia and gout. The lack of publicly available, detailed quantitative data on its enzyme inhibition (IC50, Ki) remains a significant gap in the literature.

References

- 1. Antihyperuricemic properties of this compound in gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of this compound, a xanthine oxidase inhibitor, on ischemia-evoked purine release and free radical formation in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a xanthine oxidase inhibitor, inhibits free radical generation in the ischemic/reperfused rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Enzyme Inhibition Profile of Amflutizole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Amflutizole is a known inhibitor of xanthine oxidase, an enzyme that plays a crucial role in the metabolic pathway of purines by catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] The inhibition of xanthine oxidase is a key therapeutic strategy for managing conditions associated with hyperuricemia, such as gout.[3] In vitro studies are fundamental to characterizing the inhibitory potential of compounds like this compound, providing essential data on their potency, selectivity, and mechanism of action. This guide summarizes the current understanding of this compound's interaction with metabolic enzymes based on available in vitro research.

Quantitative Data on Enzyme Inhibition

A thorough review of scientific literature did not yield specific quantitative data (IC50 or Ki values) for the in vitro inhibition of xanthine oxidase by this compound. Similarly, no data was found regarding the effect of this compound on aldehyde oxidase. The following tables are provided as templates for researchers to populate once such data becomes available through experimental investigation.

Table 1: In Vitro Inhibition of Xanthine Oxidase by this compound

| Parameter | Value | Test Conditions | Reference |

| IC50 | Data not available | (e.g., Substrate, enzyme concentration, pH, temperature) | |

| Ki | Data not available | (e.g., Substrate, enzyme concentration, pH, temperature) | |

| Inhibition Type | Data not available | (e.g., Competitive, non-competitive, uncompetitive) |

Table 2: In Vitro Inhibition of Aldehyde Oxidase by this compound

| Parameter | Value | Test Conditions | Reference |

| IC50 | Data not available | (e.g., Substrate, enzyme concentration, pH, temperature) | |

| Ki | Data not available | (e.g., Substrate, enzyme concentration, pH, temperature) | |

| Inhibition Type | Data not available | (e.g., Competitive, non-competitive, uncompetitive) |

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol describes a common method for determining the inhibitory activity of a compound against xanthine oxidase by measuring the increase in absorbance resulting from the formation of uric acid.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (Substrate)

-

This compound (Test Inhibitor)

-

Allopurinol (Positive Control Inhibitor)

-

Phosphate Buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in a suitable buffer.

-

Prepare stock solutions of this compound and Allopurinol in DMSO.

-

Dilute the xanthine oxidase enzyme to the desired concentration in cold phosphate buffer just before use.

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution (this compound at various concentrations) or control (DMSO vehicle, Allopurinol)

-

Xanthine oxidase enzyme solution

-

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

-

Initiation of Reaction:

-

Add the xanthine substrate solution to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the change in absorbance at 295 nm over a period of time (e.g., 5-10 minutes) using a spectrophotometer. The rate of uric acid formation is proportional to the increase in absorbance.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Activity_without_inhibitor - Activity_with_inhibitor) / Activity_without_inhibitor] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the inhibition type and Ki value, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.

-

Signaling Pathways and Experimental Workflows

Purine Metabolism Pathway and this compound's Site of Action

The following diagram illustrates the purine catabolism pathway, highlighting the central role of xanthine oxidase and the inhibitory action of this compound.

Caption: Purine catabolism pathway showing this compound's inhibition of Xanthine Oxidase.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

The diagram below outlines the general steps involved in conducting an in vitro enzyme inhibition assay for a compound like this compound.

Caption: A generalized workflow for conducting in vitro enzyme inhibition studies.

Conclusion

This compound is a confirmed inhibitor of xanthine oxidase, a critical enzyme in purine metabolism. While specific in vitro quantitative data on its inhibitory potency are not widely published, the experimental protocols outlined in this guide provide a clear path for researchers to determine these values. The provided diagrams of the purine metabolism pathway and the experimental workflow offer valuable visual aids for understanding the context and execution of in vitro enzyme inhibition studies. Further research is warranted to fully characterize the in vitro inhibitory profile of this compound, including its effects on other enzymes such as aldehyde oxidase, to better understand its therapeutic potential and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Inhibition of Human Aldehyde Oxidase Activity by Clinically Relevant Concentrations of Gefitinib and Erlotinib: Comparison with Select Metabolites, Molecular Docking Analysis, and Impact on Hepatic Metabolism of Zaleplon and Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a xanthine oxidase inhibitor, inhibits free radical generation in the ischemic/reperfused rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Amflutizole and its Role in Mitigating Oxidative Stress: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amflutizole is a xanthine oxidase inhibitor that has been investigated for its potential therapeutic effects, particularly in conditions associated with oxidative stress. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases. This technical guide provides an in-depth overview of the early-stage research on this compound, with a specific focus on its mechanism of action related to oxidative stress, based on available preclinical data.

Mechanism of Action: Inhibition of Xanthine Oxidase

This compound's primary mechanism of action is the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway. Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. A significant consequence of this enzymatic reaction is the production of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), both of which are potent ROS.

By inhibiting xanthine oxidase, this compound effectively curtails the generation of these harmful free radicals at their source. This reduction in ROS production is the cornerstone of its antioxidant effect and has been the focus of early-stage preclinical research.

Preclinical Evidence of Efficacy Against Oxidative Stress

Early research on this compound has primarily focused on its effects in a rat model of cerebral ischemia-reperfusion injury, a condition characterized by a surge in oxidative stress upon the restoration of blood flow to the ischemic brain tissue.

Qualitative Data Summary

The following table summarizes the key qualitative findings from preclinical studies on this compound and its impact on oxidative stress.

| Experimental Model | Key Findings | Dosage/Concentration | Reference |

| Rat model of cerebral ischemia-reperfusion | Virtually abolished the formation and release of free radicals. | 30 mg/kg (pretreatment) | [1] |

| Rat model of cerebral ischemia-reperfusion | Eliminated the generation of hydroxyl radical adducts. | 30 mg/kg (pretreatment) | [1] |

| Rat cerebral cortex superfusion | Suppressed xanthine formation and enhanced hypoxanthine release. | 10 µM (topical) | [2] |

| Rat cerebral cortex superfusion | Eliminated ischemia/reperfusion-evoked generation of free radical adducts. | 10 µM (topical) | [2] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Reducing Oxidative Stress

The following diagram illustrates the proposed mechanism by which this compound mitigates oxidative stress through the inhibition of xanthine oxidase.

Experimental Workflow: Free Radical Detection

The workflow below outlines the key steps in detecting free radicals in the preclinical studies of this compound using Electron Spin Resonance (ESR) spectroscopy with a spin-trapping agent.

Experimental Protocols

While detailed, step-by-step protocols from the original early-stage research are not fully available, the following provides a general overview of the key methodologies employed.

Animal Model: Cerebral Ischemia-Reperfusion in Rats

-

Objective: To induce a state of significant oxidative stress in the brain to evaluate the protective effects of this compound.

-

General Procedure:

-

Anesthesia is administered to the rat.

-

A surgical procedure is performed to temporarily occlude specific cerebral arteries (e.g., four-vessel occlusion) to induce ischemia (lack of blood flow) in the brain for a defined period (e.g., 30 minutes).[1]

-

Following the ischemic period, the occlusion is removed, allowing blood to flow back into the brain (reperfusion). This reperfusion phase is when a burst of free radical production occurs.

-

This compound (e.g., 30 mg/kg) or a vehicle control is typically administered prior to the induction of ischemia.[1]

-

Cortical Cup Technique

-

Objective: To collect fluid (superfusate) from the surface of the cerebral cortex for the analysis of released substances, including free radicals.

-

General Procedure:

-

A small craniotomy is performed to expose the cerebral cortex.

-

A small, open-bottomed cylinder (the "cup") is placed on the surface of the cortex and sealed to prevent leakage.

-

The cup is filled with an artificial cerebrospinal fluid (aCSF).

-

The aCSF is periodically collected and replaced, allowing for the sampling of substances that diffuse from the brain tissue into the fluid. In the context of the this compound studies, the spin-trapping agent POBN was included in the aCSF.

-

Free Radical Detection: Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping

-

Objective: To detect and identify highly reactive, short-lived free radicals.

-

Principle: Free radicals are paramagnetic and can be detected by ESR. However, their instability makes direct detection difficult. Spin trapping involves using a "spin trap" molecule (in this case, α-(4-pyridyl-1-oxide)-N-tert-butylnitrone, POBN) that reacts with the free radical to form a more stable radical adduct. This adduct can then be detected by ESR.

-

General Procedure:

-

The collected cortical superfusate containing the POBN-radical adducts is placed in a quartz capillary tube.

-

The capillary tube is inserted into the ESR spectrometer.

-

The spectrometer applies a magnetic field and microwaves to the sample.

-

The absorption of microwaves by the unpaired electrons in the POBN-radical adducts is detected, generating a characteristic spectrum.

-

The shape and splitting pattern of the ESR spectrum can be used to identify the type of free radical that was trapped (e.g., hydroxyl radical).[1][3]

-

Discussion and Future Directions

The early-stage research on this compound provides foundational evidence for its antioxidant properties, mediated through the inhibition of xanthine oxidase. The preclinical studies in a rat model of ischemia-reperfusion injury demonstrated a clear reduction in free radical generation.

However, a significant gap in the current body of knowledge is the lack of quantitative data, such as the IC50 and Ki values for this compound's inhibition of xanthine oxidase. Such data are crucial for understanding its potency and for guiding further drug development.

Furthermore, the impact of this compound on key cellular antioxidant defense pathways, such as the Nrf2 signaling pathway, remains unexplored. Future research should aim to:

-

Determine the precise enzyme kinetics of this compound's interaction with xanthine oxidase.

-

Investigate the dose-dependent effects of this compound on a wider range of oxidative stress markers (e.g., lipid peroxidation products, protein carbonyls).

-

Elucidate whether this compound modulates the expression or activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

-

Explore the potential of this compound in other disease models where oxidative stress is a key pathological feature.

-

Conduct clinical trials to assess the safety and efficacy of this compound in human diseases associated with oxidative stress.

References

- 1. This compound, a xanthine oxidase inhibitor, inhibits free radical generation in the ischemic/reperfused rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of this compound, a xanthine oxidase inhibitor, on ischemia-evoked purine release and free radical formation in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Amflutizole: An In-Depth Analysis of Cellular Targets Beyond Xanthine Oxidase

Despite extensive research into the pharmacological profile of Amflutizole, current scientific literature overwhelmingly points to xanthine oxidase as its primary and likely exclusive cellular target. Investigations into potential off-target effects have not yielded significant evidence of other molecular interactions.

This compound is a well-established inhibitor of xanthine oxidase, an enzyme crucial in purine metabolism. This inhibition forms the basis of its therapeutic effects, primarily in reducing the production of uric acid and reactive oxygen species. While the concept of drug promiscuity and off-target effects is a significant area of investigation in modern pharmacology, there is a notable absence of published data identifying alternative cellular targets for this compound.

Comprehensive searches of scientific databases and literature have failed to uncover any studies demonstrating this compound's binding to or inhibition of other enzymes, receptors, or signaling proteins. Standard industry practices for profiling drug candidates, such as broad panel kinase screening (kinome scans) or other target deconvolution methods, do not appear to have been published for this compound, or if they have, the results did not indicate any significant off-target interactions.

The Singular Focus: Xanthine Oxidase Inhibition

The mechanism of this compound's action on xanthine oxidase is well-documented. It acts as a potent inhibitor, thereby blocking the conversion of hypoxanthine to xanthine and subsequently to uric acid. This reduction in uric acid levels is beneficial in conditions like gout. Furthermore, by inhibiting xanthine oxidase, this compound also curtails the production of superoxide radicals, which are byproducts of the enzymatic reaction and contributors to oxidative stress.

The following diagram illustrates the established mechanism of action of this compound.

Caption: Established mechanism of this compound action.

The Search for Off-Target Interactions: A Null Finding

In preparing this guide, extensive searches were conducted to identify any peer-reviewed studies, clinical trial data, or preclinical research reports detailing non-xanthine oxidase targets of this compound. These searches included terms such as "this compound off-target effects," "this compound promiscuity," "this compound target deconvolution," and "this compound kinome scan."

The consistent result of these inquiries was a lack of affirmative findings. This suggests one of two possibilities: either this compound is a highly specific drug with minimal off-target activity, or comprehensive, unbiased screening for such targets has not been conducted and/or published.

Implications for Researchers and Drug Development Professionals

For researchers and scientists, the high specificity of this compound for xanthine oxidase makes it a valuable tool for studying the specific roles of this enzyme in various physiological and pathological processes. The absence of known off-target effects simplifies the interpretation of experimental results.

For drug development professionals, the apparent high selectivity of this compound is a desirable characteristic, as it generally correlates with a lower incidence of adverse effects. However, it is crucial to acknowledge that the absence of evidence is not evidence of absence. Should future research priorities shift, a comprehensive and unbiased screening of this compound against a broad panel of cellular targets could provide a more definitive answer regarding its selectivity.

Conclusion

Amflutizole CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Amflutizole is a chemical compound identified as a xanthine oxidase inhibitor. This guide provides a summary of its core technical details based on available public information.

Core Chemical Identifiers

A clear identification of this compound is crucial for any research or developmental activity. The following table summarizes its key chemical identifiers.

| Identifier | Value |

| CAS Number | 82114-19-0 |

| Molecular Formula | C₁₁H₇F₃N₂O₂S |

Physicochemical Properties

The fundamental physicochemical properties of this compound are detailed below.

| Property | Value |

| Molecular Weight | 288.25 g/mol |

| IUPAC Name | 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid |

Mechanism of Action and Therapeutic Potential

This compound is classified as a xanthine oxidase inhibitor.[1] Xanthine oxidase is a key enzyme in the metabolic pathway that leads to the production of uric acid. By inhibiting this enzyme, this compound has been investigated for its potential in the treatment of gout, a condition characterized by high levels of uric acid in the blood.[1]

One study from 1994 explored the effects of this compound on ischemia-evoked purine release and the formation of free radicals in the cerebral cortex of rats. This suggests a potential area of research into its neuroprotective properties.

Further in-depth data from extensive clinical trials, detailed experimental protocols, and established signaling pathways for this compound are not widely available in the public domain based on current search results. The majority of available information is limited to its primary identification and classification as a xanthine oxidase inhibitor.

Logical Relationship of Action

The diagram below illustrates the basic logical relationship of this compound's primary mechanism of action as a xanthine oxidase inhibitor.

References

Amflutizole: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amflutizole is a xanthine oxidase inhibitor investigated for the treatment of gout.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the standard experimental protocols and data presentation formats that are critical for its pharmaceutical development. The information herein is intended to guide researchers in performing the necessary studies to establish a complete physicochemical profile of this compound.

This compound: Compound Profile

This compound, with the IUPAC name 4-Amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid, is a solid powder.[1][2] A supplier indicates that it is soluble in dimethyl sulfoxide (DMSO).[2] For storage, it is recommended to keep it in a dry, dark environment at 0 - 4°C for short-term (days to weeks) and -20°C for long-term (months to years).[2] The reported shelf life under proper storage is greater than three years.[2]

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. The following section details the standard experimental protocols for determining the solubility of this compound in various relevant media.

Experimental Protocol: Equilibrium Solubility Measurement

The equilibrium solubility of this compound should be determined in a range of solvents relevant to pharmaceutical formulation and preclinical studies.

Objective: To determine the saturation concentration of this compound in various solvents at different temperatures.

Materials:

-

This compound reference standard

-

Solvents:

-

Purified Water

-

pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Ethanol

-

Methanol

-

Propylene glycol

-

Polyethylene glycol 400 (PEG 400)

-

Dimethyl sulfoxide (DMSO)

-

-

Calibrated temperature-controlled shaker

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

Vials with screw caps

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C and 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After agitation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the validated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Repeat the experiment in triplicate for each solvent and temperature.

Data Presentation: Solubility Data

The obtained solubility data should be presented in a clear and organized tabular format.

Table 1: Illustrative Solubility Data for a Hypothetical Compound Similar to this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (molarity) |

| Purified Water | 25 | Data not available | Data not available |

| pH 1.2 Buffer | 25 | Data not available | Data not available |

| pH 7.4 Buffer | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| DMSO | 25 | Soluble[2] | Data not available |

Stability Assessment

Stability testing is crucial to ensure that the quality, safety, and efficacy of a drug substance are maintained throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify likely degradation products.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Hydrolytic Degradation:

-

Prepare solutions of this compound in 0.1 N HCl, purified water, and 0.1 N NaOH.

-

Store the solutions at an elevated temperature (e.g., 60°C) for a specified period.

-

Withdraw samples at various time points, neutralize them if necessary, and analyze using the stability-indicating method.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature and analyze at various time points.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze the samples after exposure and compare them to a control sample protected from light.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80°C).

-

Analyze the sample at various time points.

-

Data Presentation: Stability Data

The results of the forced degradation studies should be summarized in a table.

Table 2: Illustrative Forced Degradation Data for a Hypothetical Compound

| Stress Condition | Condition Details | Observation | % Degradation | Major Degradation Products (RT) |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Data not available | Data not available | Data not available |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Data not available | Data not available | Data not available |

| Oxidation | 3% H₂O₂, RT, 24h | Data not available | Data not available | Data not available |

| Photolytic | 1.2 million lux hours | Data not available | Data not available | Data not available |

| Thermal (Solid) | 80°C, 48h | Data not available | Data not available | Data not available |

Visualizations

Diagrams are essential for visualizing experimental workflows and logical relationships. The following are Graphviz (DOT language) scripts for generating such diagrams.

Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Amflutizole in Vitro Xanthine Oxidase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amflutizole is a known inhibitor of xanthine oxidase, the key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Dysregulation of uric acid levels can lead to conditions such as gout. Therefore, in vitro assessment of xanthine oxidase inhibitors like this compound is a critical step in drug discovery and development. These application notes provide a detailed protocol for determining the inhibitory activity of this compound on xanthine oxidase in an in vitro setting using a spectrophotometric assay.

Principle of the Assay

The in vitro xanthine oxidase inhibition assay is based on the spectrophotometric measurement of uric acid, the product of the enzymatic reaction. Xanthine oxidase catalyzes the conversion of xanthine to uric acid, which has a characteristic absorbance maximum at 290-295 nm. By measuring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction can be determined. The presence of an inhibitor, such as this compound, will decrease the rate of uric acid formation, leading to a lower rate of increase in absorbance. The inhibitory activity is quantified by comparing the reaction rates in the presence and absence of the inhibitor.

Data Presentation

Table 1: Inhibitory Activity of Selected Compounds on Xanthine Oxidase

| Compound | IC50 Value | Inhibition Type | Reference |

| This compound | To be determined experimentally | Competitive (Predicted) | N/A |

| Allopurinol (Positive Control) | ~2.84 µM | Competitive | [2] |

| Luteolin | 7.83 µM | Competitive | |

| Isoacteoside | 45.48 µM | Competitive |

Note: The IC50 value for this compound should be determined by performing the described protocol with a range of inhibitor concentrations and calculating the concentration that results in 50% inhibition of the enzyme activity.

Experimental Protocols

Materials and Reagents

-

Xanthine Oxidase (from bovine milk or other suitable source)

-

This compound

-

Allopurinol (positive control)

-

Xanthine

-

Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well UV-transparent microplates or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer capable of reading at 295 nm

Reagent Preparation

-

Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 7.5.

-

Xanthine Oxidase Solution (0.1 U/mL): Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay will be lower.

-

Xanthine Solution (150 µM): Dissolve xanthine in the potassium phosphate buffer. Gentle heating may be required to fully dissolve the xanthine.

-

This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

-

Allopurinol Stock Solution (e.g., 1 mM): Dissolve allopurinol in DMSO.

-

Working Solutions: Prepare serial dilutions of this compound and allopurinol in potassium phosphate buffer to achieve a range of desired concentrations for the assay. Ensure the final DMSO concentration in the assay mixture is low (e.g., <1%) to avoid affecting enzyme activity.

In Vitro Xanthine Oxidase Inhibition Assay Protocol

This protocol is designed for a 96-well microplate format but can be adapted for cuvettes.

-

Assay Mixture Preparation: In each well of a 96-well microplate, add the following in the specified order:

-

Potassium Phosphate Buffer (to bring the final volume to 200 µL)

-

10 µL of various concentrations of this compound or Allopurinol (test and positive control wells) or buffer/DMSO (for the enzyme activity control well).

-

20 µL of Xanthine Oxidase solution (e.g., 0.05 U/mL final concentration).

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the reaction starts.

-

Initiation of Reaction: Add 100 µL of the Xanthine solution to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 295 nm every 30 seconds for a total of 5-10 minutes using a microplate reader set to kinetic mode. The rate of increase in absorbance is proportional to the rate of uric acid formation.

-

Blank Measurements: Prepare blank wells containing all components except for the xanthine oxidase to subtract any background absorbance from the test compounds.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:

-

V_control is the rate of reaction in the absence of the inhibitor.

-

V_inhibitor is the rate of reaction in the presence of the inhibitor.

-

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Mandatory Visualizations

Signaling Pathway Diagram

References

Application Notes and Protocols for the Use of Amflutizole in a Rat Model of Hyperuricemia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Amflutizole, a xanthine oxidase inhibitor, in a rat model of hyperuricemia. The protocols outlined below are designed to assist in the preclinical evaluation of this compound's efficacy in lowering serum uric acid levels.

Introduction